Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Overview
Description
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is a chemical compound known for its unique structure and properties. It is an ester formed from dodecanoic acid (also known as lauric acid) and a tetraethylene glycol derivative. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester typically involves the esterification of dodecanoic acid with a tetraethylene glycol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and the corresponding tetraethylene glycol derivative.
Oxidation: The hydroxyl groups in the tetraethylene glycol moiety can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as etherification or esterification, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Hydrolysis: Dodecanoic acid and tetraethylene glycol derivative.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various ether or ester derivatives.
Scientific Research Applications
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties
Mechanism of Action
The mechanism of action of Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in various industrial and scientific applications where emulsification is required .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol monotosylate: Similar in structure but contains a tosylate group instead of a dodecanoate ester.
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate: Contains an acetate group instead of a dodecanoate ester
Uniqueness
Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct surfactant properties. This makes it particularly effective in forming stable emulsions and enhancing the solubility of hydrophobic compounds .
Properties
CAS No. |
10108-24-4 |
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Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-20(22)26-19-18-25-17-16-24-15-14-23-13-12-21/h21H,2-19H2,1H3 |
InChI Key |
DYQXMFHEZICODL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCO |
Origin of Product |
United States |
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